Diphenyl ether

Description

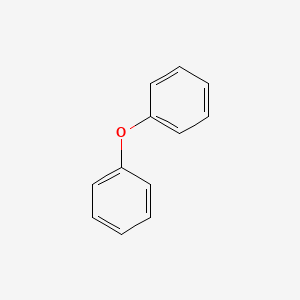

Diphenyl ether is an aromatic ether in which the oxygen is attached to two phenyl substituents. It has been found in muscat grapes and vanilla. It has a role as a plant metabolite.

This compound is a natural product found in Vitis vinifera and Mangifera indica with data available.

Properties

IUPAC Name |

phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIUVYZYUHIAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O, Array, (C6H5)2O | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diphenyl ether | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diphenyl_ether | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25718-67-6 | |

| Record name | Benzene, 1,1′-oxybis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25718-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9021847 | |

| Record name | Diphenyl oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid or liquid (above 82 degrees F) with a geranium-like odor; [NIOSH] Disagreeable odor; [ACGIH], Solid, COLOURLESS LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., colourless long crystalline needles or colourless oily liquid, Harsh floral-green, metallic geranium type aroma, Colorless, crystalline solid or liquid (above 82 °F) with a geranium-like odor. | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diphenyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

496.27 °F at 760 mmHg (NTP, 1992), 258 °C, 258.00 to 259.00 °C. @ 760.00 mm Hg, 257 °C, 498 °F | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

239 °F (NTP, 1992), [ACGIH] 115 °C, 239 °F (115 °C) (Closed cup), 115 °C (Closed cup); 96.11 °C (Open cup), 115 °C c.c., 239 °F | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 18 mg/L at 25 °C, Soluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform, 0.018 mg/mL at 25 °C, Solubility in water, g/100ml: 0.002 (very poor), Insoluble in water, soluble in oils, soluble (in ethanol), Insoluble | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diphenyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.07 at 80.6 °F (USCG, 1999) - Denser than water; will sink, 1.0661 g/cu cm at 30 °C, Percent in saturated air: 0.0028; Density of saturated air: 1.0014 (Air = 1), Relative density (water = 1): 1.08, 1.071-1.075, 1.08 | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diphenyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.86 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], Vapor pressure = 0.0213 mm Hg at 25 °C, 0.0225 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.7, 0.02 mmHg at 77 °F, (77 °F): 0.02 mmHg | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless crystals or liquid, Colorless, crystalline solid or liquid (above 82 degrees F) | |

CAS No. |

101-84-8, 32576-61-7 | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174083 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O695R5M1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ether, diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KN88DF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

80.3 °F (NTP, 1992), 26.865 °C, 37 - 39 °C, 28 °C, 82 °F | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Discovery of Diphenyl Ether: An In-depth Technical Guide

Abstract

This technical whitepaper provides a comprehensive overview of the historical discovery of diphenyl ether, a significant aromatic ether with wide-ranging applications in modern science and industry. The narrative begins with its first synthesis in 1855 by Heinrich Limpricht and Karl List and contrasts their early methods with contemporary synthetic routes such as the Ullmann condensation and modified Williamson ether synthesis. This document details the original experimental protocols, presents historical and modern quantitative data, and illustrates the key chemical transformations through detailed diagrams. This guide is intended for researchers, scientists, and professionals in drug development, offering a thorough understanding of the foundational chemistry of this compound.

Introduction

This compound, with the chemical formula (C₆H₅)₂O, is the simplest of the diaryl ethers. It is a colorless, crystalline solid with a distinct geranium-like odor.[1] Its discovery in the mid-19th century was a notable event in the burgeoning field of organic chemistry, contributing to the understanding of aromatic compounds and ether linkages. This document delves into the seminal work of its discoverers and traces the evolution of its synthesis to the more refined methods used today.

The Initial Discovery by Limpricht and List (1855)

This compound was first synthesized and identified in 1855 by German chemists Heinrich Limpricht and Karl List. They named the compound "phenyl oxide" (Phenyloxyd). Their discovery was the result of the destructive distillation of copper benzoate (B1203000).[2] Prior to their work, the oily distillates from this reaction had been largely ignored by the scientific community.

Original Experimental Protocol

Materials:

-

Copper (II) benzoate (prepared from a copper salt and sodium benzoate)

-

Distillation apparatus (likely a retort)

-

Receiving flask

-

Heating source (e.g., Bunsen burner or similar)

-

Apparatus for fractional distillation for purification

Methodology:

-

Preparation of Copper Benzoate: Copper (II) benzoate was likely prepared by reacting an aqueous solution of a copper (II) salt (such as copper sulfate) with sodium benzoate. The resulting precipitate of copper (II) benzoate would have been filtered, washed, and dried.

-

Destructive Distillation: The dry copper (II) benzoate was placed in a retort or a similar distillation flask. The apparatus was heated to a high temperature, causing the copper benzoate to decompose.

-

Collection of Distillate: The volatile products of the decomposition were distilled and collected in a receiving flask. This distillate was a mixture of several organic compounds.

-

Purification: Limpricht and List would have subjected the crude distillate to fractional distillation to separate the different components based on their boiling points. Through this process, they isolated a fraction that they identified as phenyl oxide.

Early Quantitative Data

The exact quantitative data reported by Limpricht and List in their 1855 paper is not accessible. However, it is important to consider the context of 19th-century analytical techniques. Melting and boiling points were key physical constants used for the identification and characterization of new compounds.

Historical Context of Physical Property Determination:

In the mid-19th century, the determination of melting and boiling points was becoming a standard practice for characterizing organic compounds.

-

Melting Point Determination: Early methods for determining melting points often involved placing a small amount of the substance in a capillary tube attached to a thermometer, which was then heated in a liquid bath (such as concentrated sulfuric acid in a flask). The temperature range over which the substance melted was observed. The Thiele tube, a specialized apparatus for more accurate melting point determination, was not invented until 1907.[3]

-

Boiling Point Determination: Boiling points were typically determined by distilling the liquid and measuring the temperature of the vapor that was in equilibrium with the boiling liquid.

A comparison of early reported values with modern, accurately determined physical properties highlights the advancements in analytical chemistry.

| Property | Reported Value (Modern) |

| Molar Mass | 170.21 g/mol |

| Melting Point | 26.8 °C |

| Boiling Point | 259 °C |

| Density | 1.07 g/cm³ (at 20 °C) |

| Appearance | Colorless crystalline solid or liquid |

Modern data sourced from various chemical databases.

Modern Synthetic Methods

The original synthesis by destructive distillation is not a practical method for the large-scale production of this compound. Modern organic synthesis employs more efficient and higher-yielding reactions.

Ullmann Condensation

The Ullmann condensation, developed by Fritz Ullmann, is a cornerstone for the synthesis of diaryl ethers. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542).[4]

Reaction:

For the synthesis of this compound, this would involve the reaction of a halobenzene with a phenoxide.

Experimental Protocol (Illustrative):

-

Reactants: Phenol, an aryl halide (e.g., bromobenzene (B47551) or iodobenzene), a copper catalyst (e.g., copper(I) iodide, copper(I) oxide), and a base (e.g., potassium carbonate, cesium carbonate).

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or pyridine (B92270) is typically used.

-

Procedure: The reactants are combined in the solvent and heated to a high temperature (often > 150 °C) for several hours.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed to remove the catalyst and any remaining reactants. The solvent is evaporated, and the crude this compound is purified, typically by distillation or chromatography.

Modified Williamson Ether Synthesis

The traditional Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide, is not suitable for the synthesis of diaryl ethers. This is because aryl halides are unreactive towards nucleophilic aromatic substitution under standard Sₙ2 conditions due to the high strength of the carbon-halogen bond and steric hindrance.[5][6][7]

However, a modified, copper-catalyzed version of the Williamson ether synthesis can be used to produce this compound.

Reaction:

Experimental Protocol (Illustrative):

-

Reactants: Sodium phenoxide (prepared by reacting phenol with a strong base like sodium hydride or sodium hydroxide), an aryl halide (e.g., bromobenzene), and a catalytic amount of a copper salt.

-

Solvent: A suitable polar aprotic solvent is used.

-

Procedure: The sodium phenoxide and aryl halide are heated in the presence of the copper catalyst.

-

Work-up: The work-up procedure is similar to that of the Ullmann condensation, involving extraction and purification of the this compound.

Visualizing the Chemistry

Experimental Workflow and Reaction Mechanisms

To better understand the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the experimental workflow of the original discovery and the mechanisms of modern synthetic methods.

References

- 1. shutterstock.com [shutterstock.com]

- 2. shutterstock.com [shutterstock.com]

- 3. 3,100+ Chemistry Experiment 19th Century Science Illustration Stock Illustrations, Royalty-Free Vector Graphics & Clip Art - iStock [istockphoto.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Theoretical Principles of Diphenyl Ether Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenyl ether, the simplest of the diaryl ethers, and its derivatives are prevalent structural motifs in a wide array of applications, from heat transfer fluids and fragrance materials to high-performance polymers and pharmaceuticals. A fundamental understanding of the theoretical principles governing the reactivity of the this compound core is paramount for the rational design of novel molecules and the optimization of chemical processes in drug development and materials science. This technical guide provides an in-depth analysis of the electronic structure, bond energetics, and reaction mechanisms that dictate the chemical behavior of diphenyl ethers.

Core Physicochemical and Structural Properties

The reactivity of this compound is intrinsically linked to its molecular structure and the energetic landscape of its chemical bonds. The central ether linkage and the two flanking phenyl rings create a unique electronic environment that influences its stability and susceptibility to chemical transformation.

Bond Dissociation Energy and Bond Geometry

The strength of the carbon-oxygen (C-O) ether bond is a critical parameter in understanding the thermal and photochemical stability of diphenyl ethers. Experimental and computational studies have established the bond dissociation energy (BDE) for the C-O bond in the parent this compound.

| Property | Value | Method |

| C-O Bond Dissociation Energy | 78.8 kcal/mol | Experimental (Thermal Decomposition) |

| C-O-C Bond Angle | ~118-120° | Computational (DFT) |

| C-O Bond Length | ~1.39-1.42 Å | Computational (DFT) |

| Torsional Angles (φ₁, φ₂) | ~25-50° | Experimental (X-ray) & Computational |

Table 1: Key Bond Energetics and Geometric Parameters of this compound.

Note: Bond angles and lengths can vary with the computational method and basis set used. Torsional angles describe the rotation of the phenyl rings relative to the C-O-C plane.

Synthesis of the this compound Linkage

The construction of the this compound linkage is a cornerstone of synthetic organic chemistry, with several named reactions being central to its formation.

Ullmann Condensation

The Ullmann condensation is a classical and widely utilized method for the synthesis of diaryl ethers. It involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide in the presence of a base.

Experimental Protocol: Ullmann Synthesis of 2-Methoxythis compound [1]

-

Preparation of Potassium Guaiacolate: In a 500-mL round-bottomed flask, place 29.4 g (0.43 mole) of powdered potassium hydroxide. Add 75 g (0.60 mole) of guaiacol (B22219) and allow the exothermic reaction to complete. Stir the mixture with a glass rod and then heat under reduced pressure for 3 hours at 150°C in an oil bath to form the dry salt.

-

Reaction Setup: To the dry potassium guaiacolate, add 0.3 g of copper powder, 81 g (0.51 mole) of bromobenzene (B47551), and a few drops of guaiacol.

-

Reaction Execution: Heat the mixture in an oil bath. The reaction becomes evident at a bath temperature of 160–180°C, at which point the mixture liquefies and turns red or purple. Gradually increase the temperature to 200°C and maintain it for 2 hours.

-

Work-up and Purification: After cooling, extract the products from the reaction mixture with successive portions of water (approximately 750 mL) and ether (approximately 150 mL). Combine the ether and water solutions in a 3-L round-bottomed flask and steam-distill with superheated steam (180–200°C). After removing the ether, collect the distillate containing unreacted starting materials. Continued distillation yields the crude 2-methoxythis compound, which can be further purified by crystallization.

Other Synthetic Methodologies

While the Ullmann reaction is prevalent, other methods such as a modified Williamson ether synthesis involving the reaction of a phenoxide with bromobenzene in the presence of a copper catalyst are also employed.[2] For electron-deficient aryl halides, nucleophilic aromatic substitution can also be a viable route.

Key Reaction Mechanisms and Reactivity Patterns

The this compound moiety can undergo a variety of chemical transformations, including electrophilic aromatic substitution, photochemical rearrangement, and cleavage of the ether bond.

Electrophilic Aromatic Substitution

The phenyl rings of this compound are activated towards electrophilic aromatic substitution, with the phenoxy group acting as an ortho-, para-director. Common reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation.[2]

3.1.1 Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound introduces an acyl group onto one of the aromatic rings, typically at the para position due to steric hindrance at the ortho positions. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of this compound

A general procedure involves the slow addition of an acyl chloride to a stirred mixture of this compound and a stoichiometric amount of aluminum chloride in an inert solvent like dichloromethane (B109758) or carbon disulfide at low temperature (e.g., 0°C). The reaction is then typically allowed to warm to room temperature and stirred until completion. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is then separated, washed, dried, and concentrated. The product is purified by crystallization or chromatography. The ketone product is a Lewis base that complexes with the aluminum chloride, necessitating the use of stoichiometric amounts of the catalyst.[3]

3.1.2 Nitration

Nitration of this compound is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction is highly regioselective, yielding primarily the 4-nitro and 2-nitro isomers.

Experimental Protocol: Nitration of a this compound Derivative

A typical procedure involves dissolving the this compound derivative in an organic solvent and adding acetic anhydride. The mixture is cooled, and a mixture of nitric and sulfuric acids is added slowly while maintaining a low temperature. The reaction is then allowed to proceed for a set time before being quenched with water. The organic phase is separated, washed, and the solvent is removed to yield the crude product, which is then purified.

Photochemical Rearrangement

Upon ultraviolet irradiation, this compound undergoes an intramolecular rearrangement to produce 2-phenylphenol (B1666276) and 4-phenylphenol.[4][5] The reaction proceeds through the excitation to a singlet state followed by homolytic cleavage of the C-O bond to form a radical pair intermediate.[4][5]

Quantitative Data from Photochemical Rearrangement

The product distribution in the photochemical rearrangement is influenced by the solvent and the presence of substituents.

| Reactant | Solvent | Product | Yield (%) |

| This compound | Ethanol | 2-Phenylphenol | 42 |

| 4-Phenylphenol | 11 | ||

| Phenol | 30 | ||

| Benzene | 25 |

Table 2: Product Yields from the Irradiation of this compound in Ethanol. [5][6]

Ether Bond Cleavage

The cleavage of the robust C-O bond in diphenyl ethers is a challenging but important transformation, particularly in the context of lignin (B12514952) depolymerization, where the this compound linkage (4-O-5) is a key structural unit.

3.3.1 Reductive Cleavage

The C-O bond can be cleaved under reductive conditions, for example, using sodium in liquid ammonia (B1221849) or through electrocatalytic hydrogenolysis (ECH). The mechanism can involve the formation of a radical anion intermediate.

3.3.2 Catalytic Hydrogenolysis

Catalytic hydrogenolysis over transition metal catalysts (e.g., Ni, Pd, Pt) is an effective method for cleaving the C-O bond. The reaction conditions and the choice of catalyst and support can significantly influence the product selectivity.

Experimental Workflow: Catalytic Hydrogenolysis of this compound

Substituent Effects on Reactivity

The nature and position of substituents on the phenyl rings of this compound can profoundly influence its reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the aromatic rings and can affect the rates and regioselectivity of reactions, as well as the mechanism of bond cleavage.

Influence on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, EDGs (e.g., -OCH₃, -CH₃) activate the ring and enhance the rate of reaction, directing the incoming electrophile to the ortho and para positions. Conversely, EWGs (e.g., -NO₂, -CN) deactivate the ring and direct substitution to the meta position relative to themselves, although the directing effect of the activating phenoxy group still predominates.

Influence on C-O Bond Cleavage

Substituents also play a critical role in the cleavage of the ether bond. For instance, in the photochemical rearrangement, electron-donating substituents at the 4-position favor aryloxy-phenyl bond cleavage, while electron-withdrawing substituents favor phenoxy-aryl bond cleavage.[4][5] In catalytic hydrogenolysis, the electronic nature of the substituent can affect the rate of C-O bond cleavage.

| Substituted this compound | Catalyst | Apparent Activation Energy (kJ/mol) | Relative Turnover Frequency (TOF) |

| 4,4'-Dihydroxythis compound | Ni/SiO₂ | 93 | 69 |

| This compound | Ni/SiO₂ | 98 | 26 |

| Di-p-tolyl Ether | Ni/SiO₂ | 105 | 1.3 |

Table 3: Effect of para-Substituents on the Activation Energy and Turnover Frequency of Catalytic C-O Bond Cleavage. [4]

The data in Table 3 clearly demonstrate that electron-donating hydroxyl groups facilitate the cleavage of the C-O bond, as indicated by the lower activation energy and higher turnover frequency compared to the unsubstituted this compound and the less electron-donating methyl-substituted analogue.

Conclusion

The reactivity of diphenyl ethers is governed by a complex interplay of electronic and steric effects, as well as the specific reaction conditions employed. The foundational principles outlined in this guide, including bond energetics, key synthetic routes, and the mechanisms of major reaction types, provide a robust framework for professionals in research and drug development. A thorough understanding of how substituents modulate the reactivity of the this compound core is crucial for the design of new chemical entities with desired properties and for the optimization of synthetic pathways. Future research will undoubtedly continue to refine our understanding of these versatile molecules, leading to new applications and more efficient chemical transformations.

References

- 1. CN103012027B - The method of preparation this compound compound - Google Patents [patents.google.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase - East China Normal University [pure.ecnu.edu.cn]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. Synthesis of Novel this compound-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Diphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Diphenyl ether, a simple diaryl ether with the chemical formula (C₆H₅)₂O, serves as a fundamental structural motif in a wide array of more complex molecules, including pharmaceuticals, polymers, and fragrances. An intimate understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting molecular interactions, designing new materials, and understanding its role in biological systems. This technical guide provides a comprehensive overview of the molecular architecture of this compound, supported by experimental and computational data.

Molecular Structure and Conformation

This compound adopts a non-planar, twisted conformation in its ground state. This "propeller-like" arrangement is a consequence of the interplay between two opposing forces: the steric repulsion between the two phenyl rings, which favors a twisted geometry, and the delocalization of the oxygen's lone pair electrons into the aromatic π-systems, which would be maximized in a planar conformation.

The geometry of this compound is primarily defined by the C-O-C bond angle and the two dihedral (torsional) angles that describe the orientation of the phenyl rings relative to the C-O-C plane.

Bond Lengths and Angles

Experimental determination of the precise bond lengths and angles for unsubstituted this compound in the solid state has been challenging due to its low melting point. However, gas-phase electron diffraction (GED) studies and computational chemistry provide reliable data. A GED study on the closely related 4,4'-diiodothis compound revealed a C-O-C bond angle of 118 ± 3°.[1][2] Computational studies at various levels of theory corroborate this value for the unsubstituted molecule. The C-O bond lengths are consistent with a single bond character, slightly shortened due to the influence of the aromatic rings.

| Parameter | Experimental Value (4,4'-diiodothis compound) | Computational Value (this compound) |

| C-O-C Bond Angle | 118 ± 3°[1][2] | ~118-120° |

| C-O Bond Length | Not directly reported for unsubstituted | ~1.39-1.42 Å |

| Average C-C Bond Length (Phenyl Ring) | Not directly reported for unsubstituted | ~1.39-1.40 Å |

Note: Computational values are representative of typical results from Density Functional Theory (DFT) calculations.

Dihedral Angles and Conformational Flexibility

The most stable conformation of this compound is a "twist" or "skew" form, where the two phenyl rings are rotated out of the C-O-C plane. Numerous computational studies have investigated the torsional energy profile of this compound. These studies consistently show that the global energy minimum occurs at dihedral angles (φ₁ and φ₂) in the range of 30° to 50°.[3] The planar conformation (φ₁ = φ₂ = 0°) represents a rotational barrier, indicating its instability.

| Computational Method | Calculated Dihedral Angles (φ₁, φ₂) | Reference |

| AM1 | ~30° / 30° | [3] |

| PM3 | ~30° / 30° | [3] |

| MNDO | ~50° / 50° | [3] |

| Becke3LYP/6-31G(d) | ~40° | [3] |

| RHF/6-31G(d) | 44.1° | [3] |

| MP2/6-31G(d) | 39.4° | [3] |

The energy barrier to rotation around the C-O bonds is relatively low, allowing for rapid interconversion between equivalent twisted conformations at room temperature.

Bonding in this compound

The bonding in this compound is characterized by the sp³ hybridized oxygen atom forming sigma bonds with two sp² hybridized carbon atoms of the phenyl rings. The two lone pairs of electrons on the oxygen atom play a crucial role in the molecule's structure and reactivity.

One of the oxygen's p-type lone pair orbitals can align with the p-orbitals of the phenyl rings, leading to delocalization of electron density into the aromatic systems. This partial π-character of the C-O bonds would favor a planar geometry to maximize overlap. However, a planar arrangement would lead to significant steric repulsion between the ortho-hydrogens of the two phenyl rings.[4]

The observed twisted conformation is, therefore, a compromise that minimizes steric hindrance while still allowing for some degree of electronic delocalization. This balance between steric and electronic effects is a key feature of the bonding in this compound and related diaryl ethers.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[5]

Methodology:

-

Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.

-

Data Analysis: The radial distribution of the diffraction pattern is analyzed to determine the internuclear distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be derived.[5]

Single-Crystal X-ray Diffraction

For solid compounds, single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional molecular structure.[6]

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent. This is often the most challenging step for low-melting solids like this compound.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The crystal is rotated to collect diffraction data from all possible orientations.

-

Data Collection: The intensities and positions of the diffracted X-ray spots are recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and refined to best fit the experimental data, yielding precise bond lengths and angles.[6][7]

Computational Conformational Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), is a widely used tool for investigating the conformational landscape and electronic properties of molecules.

Methodology:

-

Initial Structure Generation: An initial 3D structure of this compound is generated.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the dihedral angles of the C-O bonds.

-

Geometry Optimization: The geometry of each generated conformer is optimized to find the local energy minima on the potential energy surface. This is typically done using a specific level of theory and basis set (e.g., B3LYP/6-311G(d,p)).[8]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Profile: The relative energies of the different conformers are plotted to generate a torsional energy profile, which shows the energy barriers between different conformations.[9]

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound's twisted conformation.

Conformational Energy Profile Logic

Caption: Energy relationship between planar and twisted conformations.

Conclusion

The molecular structure of this compound is a well-studied example of how subtle balances between electronic and steric effects dictate the three-dimensional shape of a molecule. Its characteristic twisted conformation, with a C-O-C bond angle of approximately 118-120° and dihedral angles around 30-50°, is a result of minimizing the steric repulsion between the two phenyl rings while allowing for some degree of stabilizing π-delocalization of the oxygen's lone pairs. A thorough understanding of this structure, obtained through a combination of experimental techniques and computational modeling, is essential for its application in various fields of chemistry and drug development.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. scribd.com [scribd.com]

- 8. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Diphenyl Ether

For Researchers, Scientists, and Drug Development Professionals